molecular formula C18H15ClN4O3S2 B2985176 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 894946-92-0

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2985176
CAS No.: 894946-92-0
M. Wt: 434.91
InChI Key: YWOCTBPGUIUTTA-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative featuring a phenylsulfonyl group at position 5 of the pyrimidine ring and a 4-chlorophenyl moiety on the acetamide nitrogen. Its structure combines a sulfur-linked thioether bridge, a sulfonyl group (electron-withdrawing), and a halogenated aryl group, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S2/c19-12-6-8-13(9-7-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOCTBPGUIUTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-amino-5-(phenylsulfonyl)pyrimidine and 4-chlorophenylacetic acid. The key steps in the synthesis may include:

    Formation of the Thioether Linkage: This step involves the reaction of 4-amino-5-(phenylsulfonyl)pyrimidine with a suitable thiol reagent under basic conditions to form the thioether linkage.

    Acylation Reaction: The resulting thioether intermediate is then acylated with 4-chlorophenylacetic acid or its derivatives under acidic or basic conditions to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit kinases or proteases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, thermal stability (melting points), and biological activities.

Structural and Functional Group Variations

Compound Name / ID Key Structural Features Substituent Effects Yield (%) Melting Point (°C) Biological Activity
Target Compound
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide
Pyrimidine core, phenylsulfonyl (C₆H₅SO₂), 4-Cl-phenyl Sulfonyl enhances electron deficiency; 4-Cl-phenyl improves lipophilicity N/A N/A Likely anticancer/anti-inflammatory (inferred from analogs)
Compound 8a 4-(4-Chlorophenyl)-5-cyano-6-oxo-pyrimidine, nitrobenzo[d]thiazole Nitro group increases cytotoxicity; cyano enhances binding 55 252–254 IC₅₀ = 3.8 μM (A549 cells); 25× selectivity over HEK cells
Compound 154 1,3,4-Oxadiazole, p-tolylpyrimidine Oxadiazole improves metabolic stability; EDGs enhance potency N/A N/A IC₅₀ = 3.8 ± 0.02 μM (A549)
II-5 4-(Trifluoromethyl)pyrimidine, 4-acetamidophenylsulfonyl CF₃ increases electronegativity; sulfonamide boosts solubility 60 191–193 Nematocidal and fungicidal activity
Lead Anti-inflammatory Compound 1,2,4-Triazole, 3-methylphenyl Triazole enhances COX-2 inhibition; methyl improves bioavailability N/A N/A 1.28× more active than diclofenac
EN300-266676 Thieno[3,2-d]pyrimidine, 3-methylpyrazole Thiophene increases π-π stacking; pyrazole aids hydrogen bonding N/A N/A Undisclosed, but structural similarity suggests kinase inhibition

Key Observations

Anticancer Activity :

  • Compound 8a’s nitrobenzo[d]thiazole group contributes to potent cytotoxicity (IC₅₀ = 3.8 μM) but with moderate selectivity . The target compound’s phenylsulfonyl group may reduce off-target effects due to steric hindrance.
  • Compound 154’s oxadiazole scaffold demonstrates that electron-donating groups (EDGs) and halogen substituents (e.g., 4-Cl) synergistically enhance activity .

Anti-inflammatory Potential: The triazole-containing analog in highlights the importance of heterocyclic cores in COX-2 inhibition. The target compound’s pyrimidine and sulfonyl groups may offer similar enzyme interactions but with distinct kinetics.

Synthetic Feasibility :

  • Yields for analogs range from 55% (Compound 8a) to 85% (), suggesting that the target compound’s synthesis may require optimization of reaction conditions (e.g., solvent, catalyst) .

Thermal Stability :

  • Melting points correlate with molecular rigidity. Compound 8a (252–254°C) and II-5 (191–193°C) indicate that sulfonyl and trifluoromethyl groups enhance thermal stability compared to simpler acetamides .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Sulfonyl (target compound) and nitro (Compound 8a) groups increase electrophilicity, enhancing interactions with biological targets like kinases or DNA .
  • Halogen Substituents : The 4-Cl-phenyl group in the target compound and analogs (e.g., ) improves lipophilicity and membrane permeability .
  • Heterocyclic Cores : Pyrimidine (target), oxadiazole (Compound 154), and triazole () scaffolds dictate binding modes—pyrimidines often target nucleotide-binding proteins, while oxadiazoles modulate enzyme inhibition .

Biological Activity

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with an amino group and a phenylsulfonyl moiety, linked to a thioether and an acetamide group. Its molecular formula is C19H17ClN4O3S2C_{19}H_{17}ClN_{4}O_{3}S_{2} with a molecular weight of 448.9 g/mol. The structure is critical for its biological activity, influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. The presence of the phenylsulfonyl group may enhance binding affinity to target proteins, potentially inhibiting their activity. This interaction can lead to downstream effects in signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
SF-26812.50

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of this compound in cancer therapy.

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties. Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth, although specific data on this compound remains limited.

Study on Anticancer Efficacy

A notable study explored the efficacy of various derivatives of the compound against human cancer cell lines. The results indicated that modifications in the side chains significantly affected the cytotoxicity profiles. For example, substituting the chlorophenyl group with other aromatic rings improved potency against certain cancer types, emphasizing the importance of structural diversity in drug design.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been applied to understand how structural modifications influence biological activity. One study highlighted that increasing electron-withdrawing groups on the phenyl ring enhanced anticancer activity through improved binding interactions with target proteins involved in tumor growth regulation .

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